molecular formula C10H13N3O B13678213 N-(6-aminopyridin-2-yl)-3-methylbut-2-enamide

N-(6-aminopyridin-2-yl)-3-methylbut-2-enamide

Cat. No.: B13678213
M. Wt: 191.23 g/mol
InChI Key: ZQFOXDBPAAESTN-UHFFFAOYSA-N
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Description

N-(6-aminopyridin-2-yl)-3-methylbut-2-enamide is a compound that belongs to the class of pyridine derivatives. This compound has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both an amine group and a pyridine ring in its structure makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-aminopyridin-2-yl)-3-methylbut-2-enamide typically involves the reaction of 6-aminopyridine with 3-methylbut-2-enoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(6-aminopyridin-2-yl)-3-methylbut-2-enamide can undergo various types of chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amine derivatives with different oxidation states.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as halogens, alkyl halides, or acyl chlorides can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amine group can yield nitroso or nitro derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring .

Scientific Research Applications

N-(6-aminopyridin-2-yl)-3-methylbut-2-enamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(6-aminopyridin-2-yl)-3-methylbut-2-enamide involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, while the pyridine ring can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(6-morpholinopyridin-3-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide
  • N-(6-aminopyridin-2-yl)-4’-cyanobiphenyl-4-sulfonamide

Uniqueness

N-(6-aminopyridin-2-yl)-3-methylbut-2-enamide is unique due to its specific combination of an amine group and a pyridine ring, which allows for a wide range of chemical reactions and applications. Its structure provides a balance between hydrophilicity and hydrophobicity, making it suitable for various biological and chemical applications .

Biological Activity

N-(6-aminopyridin-2-yl)-3-methylbut-2-enamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a pyridine ring, an amine group, and a methylbutenamide structure. Its molecular formula is C10_{10}H12_{12}N2_{2}, and it has a molecular weight of approximately 176.22 g/mol. This structural configuration is significant for its interaction with biological targets.

Antitumor Activity

This compound has been investigated for its antitumor properties . Research indicates that certain derivatives of this compound exhibit selective inhibition against various cancer cell lines. In vitro studies have demonstrated its potential effectiveness against:

Cell Line IC50_{50} (nM)
N87 (gastric cancer)6.3
H1975 (lung cancer)7.5
A549 (lung carcinoma)25.2

The mechanism of action appears to involve the inhibition of key signaling pathways associated with tumor growth, particularly through interactions with protein kinases involved in cell proliferation and survival .

The biological activity of this compound can be attributed to its ability to form hydrogen bonds and engage in electrostatic interactions with biological macromolecules. These interactions can influence various cellular processes, including:

  • Inhibition of Enzyme Activity : The compound acts as an inhibitor of specific kinases, disrupting signaling pathways that promote cancer cell survival.
  • Induction of Apoptosis : By interfering with the survival signals in cancer cells, it may trigger programmed cell death.
  • Reduction of Oxidative Stress : Some studies suggest that it may modulate oxidative stress responses in cells, contributing to its anticancer effects.

Study on Antitumor Efficacy

A notable study published in 2022 evaluated the antitumor efficacy of this compound derivatives against various cancer cell lines. The study utilized the MTT assay to determine cell viability and IC50_{50} values. The results indicated that certain derivatives were significantly more effective than others, highlighting the importance of structural modifications in enhancing biological activity .

Clinical Relevance

While preclinical studies demonstrate promising results, further research is necessary to evaluate the clinical applicability of this compound. The focus should be on assessing toxicity profiles, pharmacokinetics, and potential side effects in vivo.

Properties

Molecular Formula

C10H13N3O

Molecular Weight

191.23 g/mol

IUPAC Name

N-(6-aminopyridin-2-yl)-3-methylbut-2-enamide

InChI

InChI=1S/C10H13N3O/c1-7(2)6-10(14)13-9-5-3-4-8(11)12-9/h3-6H,1-2H3,(H3,11,12,13,14)

InChI Key

ZQFOXDBPAAESTN-UHFFFAOYSA-N

Canonical SMILES

CC(=CC(=O)NC1=CC=CC(=N1)N)C

Origin of Product

United States

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